molecular formula C14H13F3N6O B2629432 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034551-18-1

1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2629432
CAS No.: 2034551-18-1
M. Wt: 338.294
InChI Key: SNXIATOYFXOBGJ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazolo[4,3-a]pyridine . Triazolo[4,3-a]pyridine derivatives have shown various biological activities, such as antibacterial effects . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves cyclocondensation reactions . For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 .


Molecular Structure Analysis

Triazolo[4,3-a]pyridine derivatives are heterocyclic compounds that contain a triazolo[4,3-a]pyridine ring . The structure of these compounds can be analyzed using various techniques, such as X-ray crystallography .


Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives can undergo various chemical reactions. For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyridine derivatives are influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole and related derivatives have been a significant area of research. For instance, Hassan et al. (2013) reported on the synthesis, antibacterial, and antifungal activity of some new pyrazoline and pyrazole derivatives, highlighting the antimicrobial potential of these compounds against various bacterial and fungal strains Hassan, S. Y. (2013). Similarly, research by Kariuki et al. (2022) delved into the synthesis and characterization of novel pyrazolyl-thiazoles, demonstrating the versatility of pyrazole derivatives in creating heterocyclic compounds with potential biological applications Kariuki, B., Abdel-Wahab, B. F., Mohamed, H., Bekheit, M., El‐Hiti, G. (2022).

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been a focal point of research, with studies showing these compounds to be effective against a range of microbial pathogens. For example, the work by Abunada et al. (2008) explored the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, revealing their potential as antimicrobial agents Abunada, N. M., Hassaneen, H., Kandile, N., Miqdad, O. A. (2008).

Antituberculosis Activity

The quest for new antituberculous agents has led to the exploration of pyrazole derivatives, as evidenced by the study by Titova et al. (2019), which synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These compounds were evaluated for tuberculostatic activity, showcasing the potential of pyrazole derivatives in the treatment of tuberculosis Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., Charushin, V. (2019).

Antifungal and Nematocidal Activities

Research by Zhao et al. (2017) on the synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlighted the dual functionality of these compounds, showing not only weak fungicidal activity but also good nematocidal activity against M. incognita, indicating their potential use in agriculture Zhao, W., Xing, J., Xu, T., Peng, W.-L., Liu, X.-H. (2017).

Future Directions

Triazolo[4,3-a]pyridine derivatives have shown promise in various fields, including the agrochemical and pharmaceutical industries . It is expected that many novel applications of these derivatives will be discovered in the future .

Biochemical Analysis

Biochemical Properties

Triazole compounds, including 1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with various biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Cellular Effects

Related triazolo pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have shown the ability to bind to c-Met and VEGFR-2 proteins , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors , suggesting potential involvement in various metabolic pathways.

Properties

IUPAC Name

2-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c1-2-23-10(5-6-19-23)13(24)18-8-11-20-21-12-9(14(15,16)17)4-3-7-22(11)12/h3-7H,2,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXIATOYFXOBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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